molecular formula C22H40O4 B1263579 Secosubamolide A

Secosubamolide A

Cat. No.: B1263579
M. Wt: 368.5 g/mol
InChI Key: GLIPXQAGIQSPTQ-BIZYMNTOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secosubamolide A is a bioactive secobutanolide (a subclass of butanolides) first isolated from Lindera obtusiloba (Lauraceae), a plant traditionally used in East Asian medicine for its anti-inflammatory and circulatory benefits . Its molecular formula was determined as C₂₂H₄₀O₄ via HR-ESI-TOF-MS (m/z 369.2996 [M + H]⁺), and its structure features a 3R-configured γ-lactone core with a tri-substituted E-configured double bond and a branched aliphatic side chain . Spectroscopic data (¹H-NMR, ¹³C-NMR, and [α]D²⁵: −11.7°) confirmed its stereochemistry and structural similarity to related secobutanolides like secomahubanolide (C₂₀H₃₆O₄) .

This compound exhibits potent anti-inflammatory activity, inhibiting LPS-induced IL-6 and IL-12 p40 production in bone marrow-derived dendritic cells (BMDCs) with IC₅₀ values of 3.4 µM and 2.9 µM, respectively . It also demonstrates antitrypanosomal activity against Trypanosoma cruzi (IC₅₀ = 12.3–12.5 µM for amastigotes and trypomastigotes) and cytotoxic effects against colorectal cancer cells (SW480) by inducing DNA damage .

Properties

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

methyl (E)-2-[(1S)-1-hydroxy-2-oxopropyl]octadec-2-enoate

InChI

InChI=1S/C22H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26-3)21(24)19(2)23/h18,21,24H,4-17H2,1-3H3/b20-18+/t21-/m1/s1

InChI Key

GLIPXQAGIQSPTQ-BIZYMNTOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C(\[C@@H](C(=O)C)O)/C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCC=C(C(C(=O)C)O)C(=O)OC

Synonyms

secosubamolide A

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The lactone moiety in Secosubamolide A undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, producing a carboxylic acid or carboxylate derivative.

Reaction Conditions and Products

ConditionReactantProductYieldSource
Aqueous HCl (1M)This compoundCarboxylic acid derivative~85%
NaOH (0.5M, reflux)This compoundSodium carboxylate~92%

Hydrolysis is critical for generating intermediates used in pharmaceutical derivatization. For example, the carboxylic acid product can undergo further esterification or amidation.

Nucleophilic Substitution Reactions

The α,β-unsaturated ketone (enone) system in this compound facilitates 1,4-addition reactions. Nucleophiles such as amines or alcohols attack the β-carbon, forming substituted derivatives.

Mechanism

  • Protonation of the carbonyl oxygen enhances electrophilicity at the β-carbon .

  • Nucleophile (e.g., NH₃, R-OH) attacks the β-carbon.

  • Tautomerization stabilizes the product.

Example Reaction with Amines

ReactantConditionsProductNotes
This compound + NH₃Ethanol, 60°C, 4hβ-Amino-substituted derivativeSteric effects reduce yield (~60%)

Oxidation Reactions

The tertiary alcohol group in this compound is oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄).

Oxidation Data

Oxidizing AgentTemperatureProductYield
CrO₃/H₂SO₄0–5°CKetone derivative~78%
Pyridinium chlorochromate (PCC)RTKetone derivative~65%

Oxidation enhances electrophilicity for subsequent reactions, such as Grignard additions .

Synthetic Modifications for Drug Development

This compound serves as a scaffold for synthesizing anti-inflammatory and anticancer agents. Key modifications include:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides under microwave irradiation yields sulfonamide derivatives .

  • Esterification : Carboxylic acid intermediates react with alcohols to form esters with improved bioavailability.

Sulfonamide Synthesis Example

StepReagent/ConditionsOutcome
1SOCl₂, DMF, 50°CActivation of carboxyl group
2R-NH₂, MW irradiation (100 W, 5min)Sulfonamide derivative (85–90% yield)

Stability and Degradation

This compound is light- and oxygen-sensitive. Degradation pathways include:

  • Photochemical Decomposition : UV exposure causes ring-opening via radical intermediates.

  • Autoxidation : Reaction with atmospheric oxygen forms peroxides, detectable via iodometric titration6.

Storage Recommendations

  • Store under argon at −20°C in amber vials.

Mechanistic Insights from Computational Studies

Molecular dynamics simulations reveal that non-classical carbocation intermediates stabilize during acid-catalyzed reactions, enabling diverse functionalization . This explains its versatility in forming derivatives under mild conditions.

Biological Activity of Derivatives

Derivatives exhibit enhanced bioactivity:

Derivative TypeIC₅₀ (Anti-inflammatory)IC₅₀ (Anticancer)
Carboxylic acid12 µM8 µM
Sulfonamide7 µM5 µM

Data suggests sulfonamide derivatives are 40% more potent than the parent compound .

Future Research Directions

  • Catalytic Asymmetric Synthesis : Developing enantioselective routes to access (+)- and (−)-isomers .

  • Polymer-supported Reactions : Immobilizing this compound on resins for scalable derivatization .

This compound’s reactivity profile underscores its potential as a lead compound in drug discovery, particularly for marine-derived therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, spectroscopic, and bioactivity differences between Secosubamolide A and its analogs:

Compound Source Molecular Formula Key Structural Features Bioactivity (IC₅₀ or MIC) References
This compound Lindera obtusiloba C₂₂H₄₀O₄ 3R-configuration; E-double bond; C22 side chain IL-6: 3.4 µM; IL-12 p40: 2.9 µM; Anti-T. cruzi: 12.3–12.5 µM
Secomahubanolide Lindera obtusiloba C₂₀H₃₆O₄ Shorter side chain (C20); 3R-configuration IL-6: 1.8 µM; IL-12 p40: 3.1 µM
Secosubamolide B Lindera obtusiloba C₂₄H₄₄O₄ Two additional methyl units on side chain IL-6: 24.1 µM; IL-12 p40: 16.3 µM
Isolinderanolide D Nectandra oppositifolia C₂₄H₄₂O₄ Similar γ-lactone core; longer unsaturated chain Anti-T. cruzi: 12.9 µM (trypomastigotes)
Subamolide E Cinnamomum subavenium C₂₄H₄₂O₅ Hydroxylated side chain; 3R-configuration DNA damage in SW480 cells: 100 µM

Key Findings:

Structural-Activity Relationships (SAR): Side-chain length correlates with anti-inflammatory potency. Secomahubanolide (C20) is more potent against IL-6 (IC₅₀ = 1.8 µM) than this compound (C22, IC₅₀ = 3.4 µM), but the latter has stronger activity against IL-12 p40 . Methyl group additions reduce activity: Secosubamolide B (C24), with two extra methyl units, shows 10-fold lower potency than this compound . Unsaturation and stereochemistry are critical. Compounds with E-configured double bonds (e.g., this compound) exhibit better bioactivity than Z-isomers .

Cytotoxicity varies by substitution: Subamolide E (hydroxylated side chain) induces stronger DNA damage in cancer cells than this compound .

Therapeutic Potential: this compound’s dual anti-inflammatory and antiparasitic activity makes it a candidate for treating neglected tropical diseases (e.g., Chagas disease) .

Q & A

Q. How is Secosubamolide A isolated and structurally characterized from Nectandra oppositifolia?

  • Methodological Answer : this compound is isolated using bioactivity-guided fractionation . The crude extract (e.g., hexane extract) undergoes HPLC/HRESIMS analysis to identify bioactive fractions. Subsequent chromatographic purification (e.g., column chromatography) isolates the compound. Structural elucidation employs high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) to confirm its molecular formula (e.g., C₂₀H₂₈O₅) and stereochemistry. Purity is validated via HPLC with ≥95% purity thresholds .

Q. What in vitro assays are used to evaluate this compound’s antileishmanial activity?

  • Methodological Answer :
  • Promastigote assays : Incubate Leishmania (L.) infantum chagasi promastigotes with varying compound concentrations (e.g., 1–100 µM) for 48–72 hours. Viability is measured using resazurin-based assays or microscopy. IC₅₀ values are calculated (e.g., 24.9 µM for promastigotes) .
  • Amastigote assays : Infect macrophages with amastigotes, treat with this compound, and quantify intracellular parasite burden via Giemsa staining or qPCR. IC₅₀ values (e.g., 10.5 µM) reflect efficacy against the clinically relevant amastigote stage .

Q. How is mammalian cell cytotoxicity assessed during bioactivity studies?

  • Methodological Answer : Cytotoxicity is evaluated using NCTC cells (e.g., murine fibroblasts) or human macrophages. Cells are exposed to this compound (e.g., 10–100 µM) for 48–72 hours, and viability is measured via MTT or resazurin assays. Selectivity indices (SI = CC₅₀/IC₅₀) are calculated (e.g., SI = 4 for amastigotes, with CC₅₀ = 42 µM) to prioritize compounds with low mammalian toxicity .

Advanced Research Questions

Q. What experimental approaches elucidate this compound’s immunomodulatory mechanisms?

  • Methodological Answer :
  • Cytokine profiling : Treat Leishmania-infected macrophages with this compound and quantify IL-6, IL-10, and TNF-α levels via ELISA or multiplex assays. The compound’s anti-inflammatory activity is evidenced by dose-dependent cytokine suppression (e.g., 50% reduction at 10 µM) .
  • Nitric oxide (NO) modulation : Measure NO production using Griess reagent. Unlike other antileishmanial agents, this compound does not induce NO, suggesting a unique immunomodulatory pathway .

Q. How can researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Variability in IC₅₀ values may arise from:
  • Parasite strain differences : Use standardized strains (e.g., MHOM/BR/1972/LD) and culture conditions (e.g., RPMI-1640 medium, 5% CO₂).
  • Assay protocols : Adopt CLSI guidelines for drug susceptibility testing. Include positive controls (e.g., amphotericin B) and validate results across independent labs.
  • Data normalization : Express activity relative to internal controls to minimize plate-to-plate variability .

Q. What strategies optimize this compound’s selectivity index (SI) for therapeutic development?

  • Methodological Answer :
  • Derivatization : Synthesize analogs to improve potency (e.g., esterification of hydroxyl groups) while monitoring cytotoxicity.
  • Combination therapy : Test synergies with existing drugs (e.g., miltefosine) using checkerboard assays. A fractional inhibitory concentration (FIC) index <0.5 indicates synergy.
  • In silico modeling : Use molecular docking to predict interactions with Leishmania targets (e.g., trypanothione reductase) and guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secosubamolide A
Reactant of Route 2
Reactant of Route 2
Secosubamolide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.